molecular formula C8H9BrFN B11733650 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Cat. No.: B11733650
M. Wt: 218.07 g/mol
InChI Key: YEDWAYHGROSYNW-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methyl-benzenemethanamine: is an organic compound with the molecular formula C8H9BrFN . It is a derivative of benzenemethanamine, where the benzene ring is substituted with bromine, fluorine, and a methyl group at positions 3, 6, and 2, respectively. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the synthesis of pharmaceutical intermediates.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of agrochemicals and specialty chemicals.
  • Applied in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

    3-Bromo-6-fluoro-2-methyl-benzonitrile: Similar structure but with a nitrile group instead of an amine.

    3-Bromo-6-fluoro-2-methyl-benzaldehyde: Similar structure but with an aldehyde group instead of an amine.

    3-Bromo-6-fluoro-2-methyl-benzene: Similar structure but without the amine group.

Uniqueness:

  • The presence of both bromine and fluorine atoms on the benzene ring provides unique reactivity and selectivity in chemical reactions.
  • The amine group allows for further functionalization and derivatization, making it a versatile building block in organic synthesis.

Biological Activity

3-Bromo-6-fluoro-2-methyl-benzenemethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 221.08 g/mol. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which contributes to its reactivity and potential biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness in suppressing tumor cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
This compoundTBDTBD

The mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Destabilization : Certain analogs have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis has been linked to enhanced caspase-3 activity, confirming the pro-apoptotic potential of these compounds at micromolar concentrations .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit antimicrobial activity. For example, some derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these activities were reported at concentrations as low as 62.5 µg/mL against E. coli .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Anticancer Activity : A study focusing on the synthesis and evaluation of pyrazole derivatives found that specific modifications led to enhanced selectivity and potency against breast cancer cells. The most promising candidates were subjected to further in vitro evaluations which confirmed their ability to induce apoptosis and inhibit cell proliferation effectively .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of various derivatives, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscored the potential for developing new antibiotics based on these chemical frameworks .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(3-bromo-6-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,4,11H2,1H3

InChI Key

YEDWAYHGROSYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CN)F)Br

Origin of Product

United States

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